

An In-depth Technical Guide to the Physico-chemical Properties of Cyclooctatin

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Compound of Interest

Compound Name: Cyclooctatin

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Abstract

Cyclooctatin, a diterpenoid natural product isolated from *Streptomyces melanosporofaciens*, has garnered interest for its biological activity as a competitive inhibitor of lysophospholipase. A thorough understanding of its physico-chemical properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the core physico-chemical characteristics of **Cyclooctatin**, including its structural details, physical properties, and spectral data. Detailed experimental protocols for the determination of these properties are also provided, alongside a visualization of its biosynthetic pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Cyclooctatin** are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of Cyclooctatin

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₄ O ₃	[1]
Molecular Weight	322.49 g/mol	[2][3]
CAS Number	139552-97-9	[2]
IUPAC Name	(1S,3aR,4R,7R,9aR,10aR)-1-(hydroxymethyl)-7-(1-methylethyl)-4,9a-dimethyl-1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d]cyclooctene-3,4-diol	
InChI	InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6-/t13-,14+,15+,17+,18-,19+,20+/m1/s1	
InChIKey	MSKFOQCDNOFJAT-SOFYXZRVSA-N	
Canonical SMILES	CC(C)C1CC/C(=C\CC2(C(C3C2C(C(C3O)CO)O)C)C)/C1	

Table 2: Physical Properties of Cyclooctatin

Property	Value	Source
Appearance	Colorless powder	[1]
Melting Point	183-185 °C (decomposition)	[3]
Solubility	Soluble in Methanol, Acetone, DMSO; Insoluble in Water	[3]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and verification of **Cyclooctatin**.

Table 3: ^{13}C NMR Spectral Data of Cyclooctatin

Solvent: CD_3OD , 125 MHz

Position	Chemical Shift (δC , ppm)
1	45.6
2	35.8
3	77.2
4	75.3
5	45.5
6	154.0
7	34.8
8	44.5
9	24.8
10	119.6
11	35.8
12	45.6
13	26.7
14	25.1
15	65.9
16	63.5
17	17.1
18	26.7
19	25.1
20	17.1

Note: The provided ^{13}C NMR data is based on published literature. Specific peak assignments may vary slightly based on experimental conditions.

^1H NMR Spectroscopy: Detailed ^1H NMR spectral data with assigned chemical shifts, coupling constants, and integrations for **Cyclooctatin** are not readily available in the public domain. However, analysis of its structure suggests the presence of olefinic protons in the range of δ 5.0-6.0 ppm, protons attached to carbons bearing hydroxyl groups between δ 3.5-4.5 ppm, and a complex region of aliphatic and methyl protons between δ 0.8-2.5 ppm.

Infrared (IR) Spectroscopy: A published IR spectrum for **Cyclooctatin** is not available. Based on its functional groups, characteristic absorption bands are expected for O-H stretching (broad, $\sim 3300\text{-}3500\text{ cm}^{-1}$), C-H stretching (aliphatic, $\sim 2850\text{-}3000\text{ cm}^{-1}$), and C=C stretching ($\sim 1650\text{ cm}^{-1}$).

Mass Spectrometry (MS): A detailed mass spectrum with fragmentation analysis for **Cyclooctatin** is not publicly available. The molecular ion peak $[\text{M}]^+$ would be expected at m/z 322. Fragmentation patterns would likely involve the loss of water (H_2O) from the hydroxyl groups and cleavage of the hydrocarbon backbone.

Experimental Protocols

The following are detailed methodologies for the determination of the key physico-chemical properties of **Cyclooctatin**.

Determination of Melting Point

The melting point of **Cyclooctatin** can be determined using the capillary method with a calibrated melting point apparatus.

- Sample Preparation: A small amount of the dry, powdered **Cyclooctatin** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus.
- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.

- The temperature is raised at a rapid rate initially to approximately 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range. The decomposition of the sample should also be noted.

Determination of Solubility

The solubility of **Cyclooctatin** in various solvents can be determined using the equilibrium shake-flask method.

- Materials: **Cyclooctatin** powder, selected solvents (e.g., methanol, acetone, DMSO, water), a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-UV).
- Procedure:
 - An excess amount of **Cyclooctatin** is added to a known volume of the solvent in a sealed flask.
 - The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered through a 0.45 µm syringe filter to remove undissolved solid.
 - The concentration of **Cyclooctatin** in the clear filtrate is determined by a validated analytical method. The solubility is expressed in units such as mg/mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Cyclooctatin** is dissolved in a suitable deuterated solvent (e.g., CD₃OD or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the ^1H NMR spectrum. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay to ensure quantitative analysis.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ^{13}C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of solid **Cyclooctatin** can be obtained using the KBr pellet method or as a thin film.

- KBr Pellet Method:
 - A small amount of **Cyclooctatin** (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - The mixture is pressed under high pressure in a die to form a transparent or translucent pellet.
 - The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.
- Thin Film Method:
 - A small amount of **Cyclooctatin** is dissolved in a volatile solvent (e.g., acetone or methanol).
 - A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).
 - The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
 - The spectrum is recorded.

Mass Spectrometry (MS)

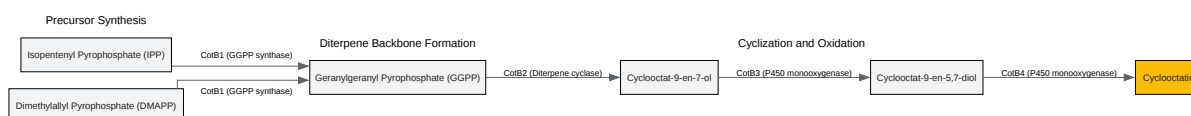
- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC (LC-MS).
- **Ionization:** A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is suitable to obtain the molecular ion.
- **Mass Analysis:** A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, which aids in confirming the elemental composition.
- **Fragmentation Analysis (MS/MS):** Tandem mass spectrometry can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions to gain structural information.

Biological Activity and Signaling Pathway

Cyclooctatin is recognized as a competitive inhibitor of lysophospholipase.^{[1][2]} This enzyme plays a role in lipid metabolism and signaling. The competitive nature of the inhibition suggests that **Cyclooctatin** binds to the active site of the enzyme, competing with the natural substrate. The inhibition constant (K_i) for this interaction has been reported to be 4.8×10^{-6} M.^[1]

Biosynthesis of Cyclooctatin

The biosynthesis of **Cyclooctatin** in *Streptomyces* species proceeds through the diterpenoid pathway, starting from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key steps are catalyzed by a series of enzymes encoded by the *cot* gene cluster.

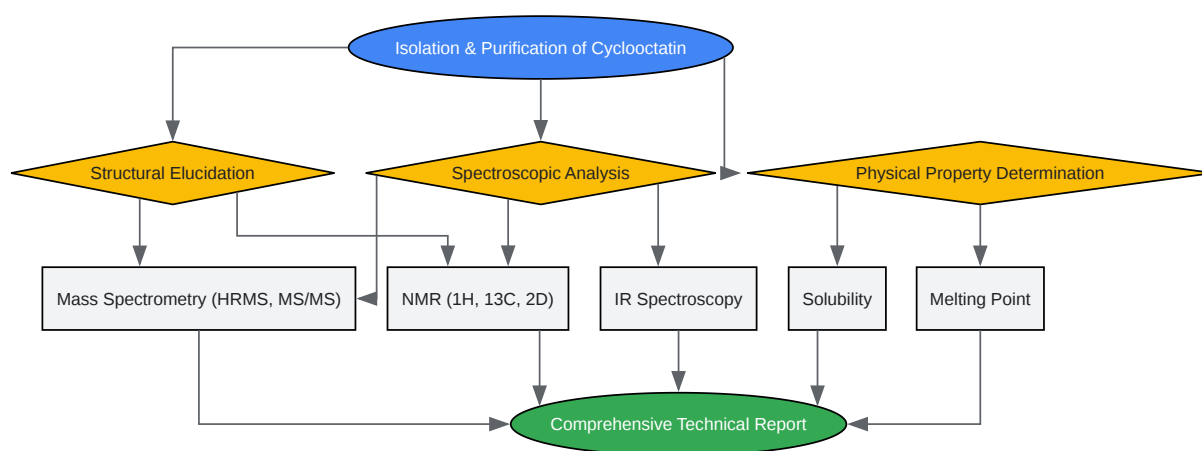


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Caption: Biosynthetic pathway of **Cyclooctatin** from primary metabolites.

Experimental Workflow for Physico-chemical Characterization

The logical workflow for the comprehensive physico-chemical characterization of a natural product like **Cyclooctatin** is depicted below.



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Caption: Workflow for the physico-chemical characterization of **Cyclooctatin**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Cyclooctatin, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfkek.jp [pfkek.jp]
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